![molecular formula C19H22BrNO5 B4005759 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid](/img/structure/B4005759.png)
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid
Vue d'ensemble
Description
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to a pyrrolidine ring via an oxypropyl chain
Applications De Recherche Scientifique
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 1-Bromonaphthalen-2-yl Propanol: 1-bromonaphthalene is reacted with propylene oxide to form 1-bromonaphthalen-2-yl propanol.
Coupling with Pyrrolidine: The 1-bromonaphthalen-2-yl propanol is then coupled with pyrrolidine in the presence of a base such as potassium carbonate to form 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine.
Formation of Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and coupling reactions helps in maintaining the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohol derivatives.
Substitution: Formation of methoxy-naphthalene derivatives.
Mécanisme D'action
The mechanism of action of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]pyrrolidine
- 1-[3-(1-Fluoronaphthalen-2-yl)oxypropyl]pyrrolidine
- 1-[3-(1-Iodonaphthalen-2-yl)oxypropyl]pyrrolidine
Uniqueness
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]pyrrolidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological activity.
Propriétés
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO.C2H2O4/c18-17-15-7-2-1-6-14(15)8-9-16(17)20-13-5-12-19-10-3-4-11-19;3-1(4)2(5)6/h1-2,6-9H,3-5,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDYQGCJIJJGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-1-[2-(4-chlorophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4005685.png)
![1-methyl-4-[2-(4-methyl-2-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4005686.png)
![1-[3-(2-Ethoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4005688.png)

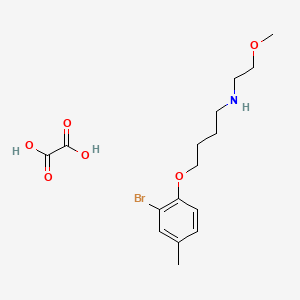
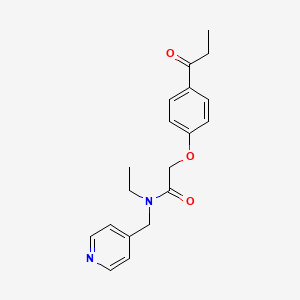
![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]imidazole](/img/structure/B4005727.png)
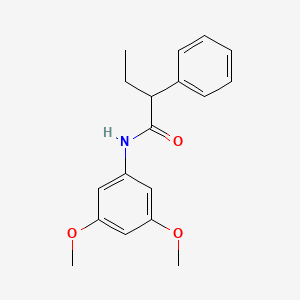
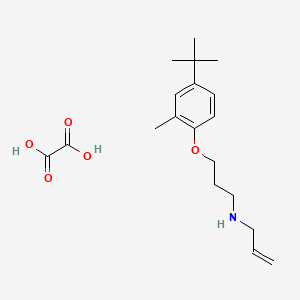
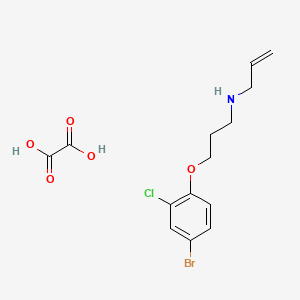
![Diethyl 2-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4005753.png)

![1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid](/img/structure/B4005769.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005773.png)
